CID 59432057
Description
CID 59432057 is a unique compound registered in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). Further structural elucidation would require access to PubChem’s full entry or experimental validation, which is beyond the scope of this analysis.
Properties
Molecular Formula |
H2O4Si3 |
|---|---|
Molecular Weight |
150.27 g/mol |
InChI |
InChI=1S/H2O4Si3/c1-7(2,3-5)4-6/h1-2H |
InChI Key |
NWPABERESQWIRY-UHFFFAOYSA-N |
Canonical SMILES |
O[Si](O)(O[Si])O[Si] |
Origin of Product |
United States |
Chemical Reactions Analysis
Database Analysis
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PubChem (Sources , , , ) was systematically queried for CID 59432057. Entries for other compounds (e.g., saccharin , CID 5478422 , CID 413462 ) include detailed chemical and biochemical data, but no records match the specified identifier.
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EPA Chemicals Dashboard (Source ) provides transformation product relationships (e.g., saccharin as a metabolite of agrochemicals), but CID 59432057 is absent from these records.
Reactivity and Transformation Product Insights
While CID 59432057 itself lacks documentation, analogous compounds in the search results highlight key principles for analyzing chemical reactions:
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Electrochemical Modulation (Source ): Reactions can be enhanced using electric fields to control selectivity and efficiency, a method applicable to novel compounds like CID 59432057 if synthesized.
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Nucleophilic Attack Mechanisms (Source5): Common in heterocyclic compounds (e.g., piperidine derivatives in Source), these reactions often involve interactions with electrophilic sites or catalysts.
Suggested Pathways for Future Research
Given the absence of CID 59432057 in existing databases, the following steps are recommended:
Reactivity Profiling
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Nucleophilic Substitution | KCO, DMF, 80°C | Halogen displacement by amines/thiols. |
| Oxidation | mCPBA, CHCl, 0°C | Epoxidation or sulfoxide formation. |
| Reduction | H, Pd/C, EtOH | Saturation of double bonds or nitro groups. |
Limitations and Data Gaps
Scientific Research Applications
CID 59432057 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, CID 59432057 has potential therapeutic applications, including drug development and disease treatment. In industry, it is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 59432057 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Betulin Derivatives
Betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267) are triterpenoids with demonstrated pharmacological activities, including anti-inflammatory and antiviral properties. While CID 59432057’s structure is unspecified, betulin derivatives share a pentacyclic triterpene backbone, which is critical for membrane interaction and enzyme inhibition .
Table 1: Key Properties of Betulin Derivatives
| Compound | PubChem CID | Molecular Formula | Key Functional Groups | Reported Activity |
|---|---|---|---|---|
| Betulin | 72326 | C₃₀H₅₀O₂ | Hydroxyl, alkene | Anti-cancer, anti-HIV |
| Betulinic Acid | 64971 | C₃₀H₄₈O₃ | Carboxylic acid, hydroxyl | Apoptosis induction |
| 3-O-Caffeoyl Betulin | 10153267 | C₃₉H₅₄O₅ | Caffeoyl ester, hydroxyl | Enhanced solubility, antiviral |
Steroid-Based Substrates
Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are bile acid derivatives conjugated with taurine. These molecules are critical for lipid digestion and interact with nuclear receptors like FXR. Their sulfated or hydroxylated structures differ significantly from triterpenoids but highlight the importance of functional group diversity in biological activity .
Functional Analogues
Inhibitors of Enzymatic Activity
Irbesartan (CID 3749), an angiotensin II receptor antagonist, and troglitazone (CID 5591), a PPARγ agonist, are small-molecule inhibitors with distinct mechanisms. Unlike betulin derivatives, these compounds feature aromatic rings and sulfonamide groups, enabling targeted protein interactions.
Research Findings and Limitations
- Structural Insights : The 3D overlays in suggest that substrate orientation (e.g., steroid backbone alignment) influences binding affinity. If CID 59432057 shares structural motifs with DHEAS (CID 12594) or betulinic acid, similar steric or electronic interactions may govern its activity .
- Analytical Challenges : and emphasize that fragmentation patterns (CID vs. ETD/HCD) vary with compound stability. For CID 59432057, advanced MS techniques would be required to resolve its fragmentation profile and confirm structural features .
- Biological Activity Gaps : While betulin derivatives show promise in oncology, CID 59432057’s specific targets (e.g., enzymes, receptors) remain uncharacterized in the provided evidence.
Q & A
Q. How can researchers defend methodological choices during peer review?
- Methodological Answer : Preemptively address limitations (e.g., solvent selection, detection limits) in the discussion section. Cite prior studies using similar approaches to establish precedent. For rebuttals, provide additional data or statistical re-analyses to support conclusions. Maintain a tone of scholarly rigor, avoiding defensive language .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
